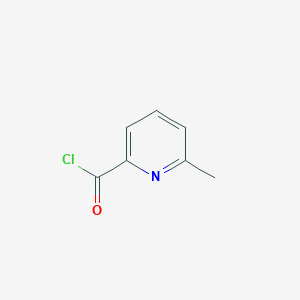

6-Methylpyridine-2-carbonyl chloride

Beschreibung

Contextualization within the Field of Substituted Pyridine (B92270) Derivatives

Substituted pyridines are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials. synquestlabs.comagropages.com The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, can be modified with various functional groups at different positions, leading to a vast library of molecules with diverse properties. synquestlabs.comagropages.com The position and nature of these substituents profoundly influence the chemical and biological activity of the resulting compound.

6-Methylpyridine-2-carbonyl chloride belongs to this important class of molecules. The presence of a methyl group at the 6-position and a carbonyl chloride group at the 2-position of the pyridine ring are key determinants of its reactivity and utility. The methyl group can influence the electronic properties and steric hindrance of the molecule, while the carbonyl chloride group provides a site for a wide range of chemical transformations. The strategic placement of these groups makes it a sought-after building block for constructing more complex molecular architectures.

Significance of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids and are renowned for their utility in organic synthesis. ukm.edu.my Their reactivity stems from the presence of a good leaving group, the chloride ion, attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles.

This inherent reactivity allows acyl chlorides to readily participate in nucleophilic acyl substitution reactions, leading to the formation of a wide array of functional groups. For instance, they react with alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the corresponding carboxylic acid. This versatility makes them indispensable reagents in the synthesis of pharmaceuticals, polymers, and other fine chemicals where the formation of these linkages is a critical step. The reactivity of the acyl chloride in this compound is central to its role as a key synthetic intermediate.

Overview of Academic Research Domains for this compound

The unique structural features of this compound have led to its application in several specialized areas of academic and industrial research. Its ability to act as a scaffold for the introduction of diverse functionalities has been exploited in the development of new therapeutic agents and functional materials.

Medicinal Chemistry and Drug Discovery: A significant area of research for this compound is in the synthesis of novel bioactive molecules. For instance, derivatives of 6-methylpyridine have been investigated for their potential as inhibitors of LIM kinases (LIMK). sigmaaldrich.com These kinases are implicated in a variety of cellular processes, and their dysregulation has been linked to diseases such as cancer and neurodegenerative disorders. sigmaaldrich.com The acyl chloride functionality of this compound allows for its convenient incorporation into larger molecules, facilitating the exploration of structure-activity relationships in the quest for potent and selective LIMK inhibitors. sigmaaldrich.com

Furthermore, the precursor to this compound, 6-methylpyridine-2-carboxylic acid, and its derivatives have been used to synthesize metal complexes with potential biological applications. For example, copper complexes of (6-methyl-pyridin-2-ylamino)-acetic acid, which can be synthesized from a related starting material, have demonstrated antibacterial activity. thermofisher.com This highlights the potential of the 6-methylpyridine scaffold in the design of new antimicrobial agents.

Synthesis of Novel Organic Compounds: Beyond its direct applications in medicinal chemistry, this compound is a valuable reagent for the synthesis of a variety of organic compounds. Research has demonstrated its use in the preparation of monoamide isomers. sigmaaldrich.comnih.gov In these syntheses, the acyl chloride is prepared in situ from the corresponding carboxylic acid and then reacted with an amine to form the desired amide bond. ukm.edu.mysigmaaldrich.com This type of transformation is fundamental in organic synthesis and underscores the role of this compound as a reliable building block.

Physicochemical Properties:

| Property | Value (for 2-chloro-6-methylpyridine-4-carbonyl chloride) |

| Molecular Formula | C₇H₅Cl₂NO |

| Molecular Weight | 190.03 g/mol |

| Boiling Point | 80-85 °C at 3-4 mmHg |

| Density | 1.361 g/mL at 25 °C |

| Refractive Index | n20/D 1.5555 |

Note: This data is for a related isomer and should be used as an estimation only. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLOINHCQMHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559027 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126125-54-0 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylpyridine 2 Carbonyl Chloride

Routes from 6-Methylpyridine-2-carboxylic Acid

The most direct and widely employed method for synthesizing 6-Methylpyridine-2-carbonyl chloride is the conversion of 6-Methylpyridine-2-carboxylic acid. This transformation involves the replacement of the carboxylic hydroxyl group with a chloride atom, typically using inorganic acid chlorides.

Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to their corresponding acyl chlorides. The reaction with 6-Methylpyridine-2-carboxylic acid proceeds under anhydrous conditions to prevent hydrolysis of the thionyl chloride and the product. The mechanism involves the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride, which, after a series of steps, results in the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of the byproducts, SO₂ and HCl, helps to drive the reaction to completion.

A notable consideration when using thionyl chloride with methyl-substituted heteroaromatic compounds is the potential for side reactions. Studies have shown that heating certain methyl-substituted nicotinic acids with thionyl chloride can lead to chlorination of the methyl group. While 2-methylpyridine has been observed to be unaffected under certain conditions, the presence of the carboxylic acid function in the 6-methylnicotinic acid analogue does lead to this side reaction. This suggests that careful control of reaction temperature is crucial to prevent the formation of chlorinated impurities when synthesizing this compound.

Oxalyl chloride ((COCl)₂) serves as another excellent reagent for the preparation of acyl chlorides from carboxylic acids, often providing milder reaction conditions compared to thionyl chloride. This reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), and is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF).

The catalytic cycle with DMF involves the formation of a Vilsmeier reagent (an imidoyl chloride intermediate), which is a more potent acylating agent. This intermediate reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst and producing gaseous byproducts (CO₂, CO, and HCl) that shift the equilibrium towards the product. The mild conditions and high efficiency make this a preferred method in many laboratory settings.

Optimizing the synthesis of this compound is key to maximizing yield and purity. The choice between thionyl chloride and oxalyl chloride can be the first step in optimization, with oxalyl chloride generally offering higher selectivity under milder conditions.

Catalyst and Stoichiometry:

Thionyl Chloride Route: The reaction can be catalyzed by pyridine (B92270). Using equimolar quantities of the carboxylic acid, pyridine, and thionyl chloride can allow the reaction to proceed rapidly at lower temperatures, which is advantageous for acids that are sensitive to heat.

Oxalyl Chloride Route: The use of a catalytic amount of DMF is standard practice. The reaction proceeds efficiently at room temperature.

Solvent Systems:

Reactions with thionyl chloride can be run neat (using excess SOCl₂ as the solvent) or in an inert solvent.

For the oxalyl chloride method, chlorinated solvents like dichloromethane (DCM) are commonly used as they are inert and facilitate easy work-up.

The table below summarizes key parameters for optimizing the synthesis from 6-Methylpyridine-2-carboxylic acid.

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Rationale for Optimization |

| Chlorinating Agent | Standard reagent, can require heating. | Milder conditions, often at room temperature. | Oxalyl chloride may reduce side reactions like methyl group chlorination. |

| Catalyst | Pyridine or DMF. | Catalytic DMF is standard. | Catalysts accelerate the reaction, allowing for lower temperatures and shorter reaction times. |

| Solvent | Neat or inert solvent (e.g., Dichloromethane). | Inert solvent (e.g., Dichloromethane). | A solvent helps to control reaction temperature and concentration. DCM is easily removed. |

| Temperature | Reflux, but lower temperatures are possible with a catalyst. | Typically room temperature. | Lower temperatures minimize decomposition and unwanted side reactions. |

| Work-up | Removal of excess SOCl₂ by distillation/evaporation. | Evaporation of solvent and volatile byproducts. | Simpler work-up for oxalyl chloride due to the volatility of all reagents and byproducts. |

Alternative Precursor Strategies for the 6-Methylpyridine-2-carbonyl Moiety

While the conversion from 6-Methylpyridine-2-carboxylic acid is the most common route, other precursors can be envisioned for creating the 6-Methylpyridine-2-carbonyl moiety. One such precursor is 6-Methylpyridine-2-carbonitrile. Although direct conversion of a nitrile to an acyl chloride is not a standard single-step transformation, a two-step process involving hydrolysis of the nitrile to the corresponding carboxylic acid, followed by chlorination as described above, is a viable, albeit less direct, strategy.

Considerations for Laboratory vs. Scaled-Up Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces a new set of challenges and considerations.

Reagent Cost and Safety: Thionyl chloride is generally less expensive than oxalyl chloride, making it more attractive for large-scale production. However, both reagents are corrosive and react with moisture to release toxic gases (HCl, SO₂). Handling large quantities requires specialized equipment and stringent safety protocols to manage these hazards.

Thermal Management: The conversion of carboxylic acids to acyl chlorides is an exothermic process. On a large scale, efficient heat exchange systems are necessary to control the reaction temperature and prevent runaway reactions or the formation of byproducts.

Process and Purification: In the lab, purification might involve chromatography. On an industrial scale, this is often not economically feasible. Distillation is the preferred method for purifying the final product, assuming it is thermally stable. The choice of reaction (e.g., oxalyl chloride method) that produces only gaseous byproducts can simplify purification significantly, as it minimizes liquid waste streams.

Flow Chemistry: Modern approaches to scaling up, such as continuous flow synthesis, can offer significant advantages. Flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and improved safety by minimizing the volume of hazardous materials being reacted at any given moment.

The following table compares the two primary chlorination methods in the context of laboratory and scaled-up synthesis.

| Consideration | Laboratory Synthesis | Scaled-Up Synthesis |

| Preferred Reagent | Oxalyl chloride often favored for milder conditions and cleaner reactions. | Thionyl chloride may be preferred due to lower cost. |

| Safety | Handled in a fume hood. | Requires closed systems, scrubbers for off-gassing, and extensive PPE. |

| Heat Management | Ice baths or heating mantles are sufficient. | Requires jacketed reactors with precise temperature control. |

| Purification | Rotary evaporation, chromatography if needed. | Fractional distillation is the primary method. |

| Waste | Manageable solvent and reagent waste. | Significant waste streams (acidic, corrosive) require treatment. |

Mechanistic Studies of 6 Methylpyridine 2 Carbonyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathwaysmasterorganicchemistry.comresearchgate.net

Amide Formation with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)masterorganicchemistry.comlibretexts.org

The reaction of 6-methylpyridine-2-carbonyl chloride with primary or secondary amines or hydrazines is a robust and efficient method for the synthesis of the corresponding amides and hydrazides. This reaction, often referred to as aminolysis, proceeds rapidly due to the high reactivity of the acyl chloride and the strong nucleophilicity of the nitrogen atom in amines and hydrazines. youtube.com

The mechanism follows the general nucleophilic acyl substitution pathway. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. fishersci.co.uk This prevents the protonation of the amine reactant, which would render it non-nucleophilic. This specific method is often referred to as the Schotten-Baumann reaction. youtube.comfishersci.co.uk The formation of a stable amide bond is a key transformation in the synthesis of numerous pharmaceutical compounds and complex organic molecules. researchgate.net

Table 1: Amide Formation Reaction

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-substituted 6-methylpyridine-2-carboxamide |

| This compound | Secondary Amine (R₂-NH) | N,N-disubstituted 6-methylpyridine-2-carboxamide |

Esterification through Alcoholysismasterorganicchemistry.comlibretexts.org

Esterification of this compound occurs when it is treated with an alcohol, a process known as alcoholysis. libretexts.org Alcohols are generally weaker nucleophiles than amines, but the high reactivity of the acyl chloride ensures the reaction proceeds efficiently. reddit.com As with amide formation, a base is typically required to scavenge the HCl generated during the reaction. reddit.com Pyridine is a common choice for this purpose as it can serve as both the solvent and the base. reddit.com The reaction provides a direct route to various esters of 6-methylpicolinic acid.

The mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. libretexts.org

Table 2: Esterification Reaction

| Reactant 1 | Reactant 2 | Product |

|---|

Thioester Synthesis Utilizing Thiol Nucleophilesmasterorganicchemistry.com

Thioesters can be synthesized by reacting this compound with a thiol (R-SH). Thiols are strong nucleophiles, and the reaction pathway is a direct analogue of esterification and amidation. The sulfur atom of the thiol attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the chloride ion, forming the C-S bond of the thioester. Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. chemrevlett.comnih.gov

Table 3: Thioester Synthesis Reaction

| Reactant 1 | Reactant 2 | Product |

|---|

Hydrolytic Stability and Pathways to 6-Methylpyridine-2-carboxylic Acidmasterorganicchemistry.comresearchgate.net

Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid. libretexts.org this compound is no exception and is generally considered moisture-sensitive. The reaction involves water acting as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of chloride and a proton from the intermediate yields 6-methylpyridine-2-carboxylic acid and HCl. libretexts.orglibretexts.org Due to this reactivity, the compound must be handled under anhydrous conditions to prevent its degradation. The resulting 6-methylpyridine-2-carboxylic acid is a stable, crystalline solid. thermofisher.com

Chemoselective Reduction Reactions of the Carbonyl Chloride Moietymasterorganicchemistry.com

The carbonyl chloride group is highly reactive towards reducing agents. A significant challenge in the reduction of this compound is achieving chemoselectivity—that is, reducing the acyl chloride group without affecting the aromatic pyridine ring.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the acyl chloride to a primary alcohol and could potentially also reduce the pyridine ring. libretexts.org To achieve selective reduction, milder or more sterically hindered reagents are employed. For instance, reduction to the corresponding aldehyde, 6-methylpyridine-2-carbaldehyde, can be accomplished using a hindered hydride source like lithium tri-t-butoxyaluminum hydride. For reduction to the primary alcohol, (6-methylpyridin-2-yl)methanol, sodium borohydride (B1222165) (NaBH₄) can be used, as it is generally not powerful enough to reduce the pyridine ring but is effective for reducing acyl chlorides. The development of catalysts for the chemoselective hydrosilylation of carbonyl groups also presents a modern approach to achieving such selective reductions. nih.govrsc.org

Role of the 6-Methyl Group in Modulating Reactivity

The methyl group at the 6-position, which is ortho to the carbonyl chloride group, plays a crucial role in modulating the reactivity of the molecule through a combination of electronic and steric effects.

Electronic Effect : The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the pyridine ring slightly reduces the electrophilicity of the carbonyl carbon, making it marginally less reactive towards nucleophiles compared to its unsubstituted counterpart, pyridine-2-carbonyl chloride.

Steric Effect : A more significant influence is the steric hindrance imposed by the ortho-methyl group. This bulkiness impedes the approach of nucleophiles to the carbonyl carbon. This steric hindrance can decrease the rate of reaction, particularly with larger, bulkier nucleophiles. The impact of such steric effects is a known phenomenon in pyridine chemistry, where substituents ortho to the reaction center can significantly influence reaction outcomes and rates. nih.gov

Comparative Reactivity with Other Substituted Pyridine-2-carbonyl Chlorides

The reactivity of this compound in nucleophilic acyl substitution reactions is significantly influenced by the presence and position of the methyl group on the pyridine ring. A comparative analysis with other methyl-substituted pyridine-2-carbonyl chlorides reveals the interplay of electronic and steric effects on the reactivity of the acyl chloride functional group.

The methyl group is generally considered an electron-donating group through an inductive effect (+I). This effect increases the electron density on the pyridine ring, which in turn can be relayed to the carbonyl carbon of the acyl chloride. An increase in electron density at the carbonyl carbon reduces its electrophilicity, making it less susceptible to nucleophilic attack. Consequently, methyl-substituted pyridine-2-carbonyl chlorides are generally expected to be less reactive than the unsubstituted pyridine-2-carbonyl chloride.

This compound (ortho-substituted): The methyl group at the 6-position is ortho to the carbonyl chloride group. This proximity results in significant steric hindrance, impeding the approach of a nucleophile to the carbonyl carbon. This steric effect, combined with the electronic-donating nature of the methyl group, leads to a substantial decrease in reactivity compared to other isomers.

3-Methylpyridine-2-carbonyl chloride (meta-substituted): In this isomer, the methyl group is meta to the acyl chloride. While it still exerts an electron-donating effect, the steric hindrance is considerably less than that of the 6-methyl isomer. Therefore, its reactivity is expected to be higher than that of this compound but still lower than the unsubstituted analogue.

4-Methylpyridine-2-carbonyl chloride (para-substituted): The methyl group at the 4-position is para to the acyl chloride. At this position, the steric effect on the reaction center is negligible. The primary influence is the electronic-donating effect of the methyl group, which deactivates the carbonyl group towards nucleophilic attack.

5-Methylpyridine-2-carbonyl chloride (meta-substituted): Similar to the 3-methyl isomer, the methyl group in the 5-position exerts an electronic-donating effect with minimal steric influence on the carbonyl chloride at the 2-position.

Pyridine-2-carbonyl chloride > 4-Methylpyridine-2-carbonyl chloride ≈ 5-Methylpyridine-2-carbonyl chloride > 3-Methylpyridine-2-carbonyl chloride > this compound

This trend is governed by the combination of electronic effects, which generally decrease reactivity for all methyl-substituted isomers, and steric effects, which are most pronounced for the ortho-substituted this compound.

The following interactive table summarizes the anticipated relative reactivity based on the position of the methyl substituent and the dominant effects at play.

| Compound | Substituent Position | Dominant Effects | Predicted Relative Reactivity |

| Pyridine-2-carbonyl chloride | Unsubstituted | Reference | Highest |

| This compound | 6- (ortho) | Strong Steric Hindrance, Electron-Donating | Lowest |

| 3-Methylpyridine-2-carbonyl chloride | 3- (meta) | Minor Steric Hindrance, Electron-Donating | Low |

| 4-Methylpyridine-2-carbonyl chloride | 4- (para) | Electron-Donating | Moderate |

| 5-Methylpyridine-2-carbonyl chloride | 5- (meta) | Electron-Donating | Moderate |

It is important to note that the actual reactivity in a given reaction will also depend on the nature of the nucleophile and the reaction conditions. However, the general principles of steric and electronic effects provide a robust framework for understanding the comparative reactivity of this compound and its isomers.

Applications of 6 Methylpyridine 2 Carbonyl Chloride in Advanced Organic Synthesis

Versatility as an Acylating Agent in Complex Molecule Construction

The primary role of 6-methylpyridine-2-carbonyl chloride in organic synthesis is that of an efficient acylating agent. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile introduction of the 6-methylpicolinoyl moiety into a diverse range of substrates, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

This acylating capability is particularly valuable in the total synthesis of complex natural products and other intricate molecular targets. The introduction of the 6-methylpicolinoyl group can serve multiple purposes, such as a protecting group for sensitive functionalities, a means to alter the steric and electronic properties of a molecule, or as a precursor for further transformations. For instance, in the synthesis of pyridine-based macrocyclic peptides, related picolinoyl chlorides are utilized to introduce the pyridine scaffold, which is crucial for the final macrocyclization step. nih.gov The robust nature of the resulting amide or ester bond ensures its stability throughout subsequent synthetic manipulations.

Table 1: Examples of Acylation Reactions with Picolinoyl Chlorides

| Nucleophile | Product | Reaction Conditions | Reference |

| Primary Alcohol | Ester | Pyridine, CH2Cl2, 0 °C to rt | acs.org |

| Primary Amine | Amide | Et3N, CH2Cl2, 0 °C to rt | researchgate.net |

| Thiophenol | Thioester | Base (e.g., NaH), THF | General Acylation |

Building Block for Heterocyclic Compound Synthesis

Beyond its function as an acylating agent, this compound serves as a key building block for the synthesis of more complex heterocyclic systems. The pyridine ring itself can be a part of the final molecular architecture, or the acyl chloride functionality can be used to construct new rings.

One common strategy involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with a compound containing both an amine and a hydroxyl group can lead to the formation of fused heterocyclic systems, such as oxazines or other related structures. The initial acylation is followed by an intramolecular cyclization reaction, often promoted by a catalyst or heat.

Furthermore, the 6-methylpyridine moiety can be a precursor to multi-substituted pyridines. By leveraging the reactivity of the acyl chloride, other functional groups can be introduced onto the pyridine ring or used to build upon it. For example, in the synthesis of multi-substituted pyridines, related pyridine derivatives can be elaborated through various coupling and cyclization strategies. nih.govdrugfuture.com This approach is crucial for creating libraries of compounds with diverse substitution patterns for applications in medicinal chemistry and materials science. drugfuture.com

Table 2: Synthesis of Heterocyclic Systems from Pyridine Carbonyl Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 2-Aminophenol | This compound | Benzoxazole derivative | General Heterocycle Synthesis |

| Hydrazine | This compound | Oxadiazole derivative | General Heterocycle Synthesis |

| o-Phenylenediamine | This compound | Benzimidazole derivative | General Heterocycle Synthesis |

Utilization in the Synthesis of Pharmaceutical Intermediates

The pyridine scaffold is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other intermolecular interactions with biological targets. Consequently, this compound and its derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A notable example is in the synthesis of intermediates for the selective COX-2 inhibitor, Etoricoxib. While various synthetic routes exist, some strategies employ derivatives of 6-methylpyridine, such as 6-methylpyridine-3-carboxylic acid methyl ester, which can be converted to related carbonyl chloride derivatives for subsequent reactions. drugfuture.comresearchgate.netscispace.com These intermediates undergo further transformations, including palladium-catalyzed cross-coupling reactions, to construct the final complex structure of the drug. researchgate.net The 6-methylpyridine unit is a critical component of the final molecule, contributing to its binding affinity and selectivity.

Table 3: Pharmaceutical Intermediates Derived from 6-Methylpyridine Precursors

| Pharmaceutical | Intermediate | Key Synthetic Step | Reference |

| Etoricoxib | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Palladium-catalyzed α-arylation | researchgate.netscispace.com |

Intermediate in the Development of Agrochemical Derivatives

Similar to their importance in pharmaceuticals, pyridine-containing compounds play a significant role in the agrochemical industry, with many herbicides, fungicides, and insecticides featuring this heterocyclic core. The unique properties of the pyridine ring can enhance the efficacy and selectivity of these agrochemicals.

This compound serves as a valuable intermediate in the synthesis of novel agrochemical derivatives. For instance, in the development of analogues of the fungicide Boscalid, which contains a 2-chloronicotinamide moiety, related picolinoyl chlorides are used to introduce the pyridine-carboxamide functionality. researchgate.net By reacting the acyl chloride with various aniline derivatives, a library of potential new fungicides can be synthesized and screened for their biological activity. This modular approach allows for the rapid exploration of structure-activity relationships and the optimization of the agrochemical's properties.

Table 4: Agrochemical Derivatives Synthesized Using Picolinoyl Chloride Analogues

| Agrochemical Class | Target Compound | Synthetic Approach | Reference |

| Fungicide | Boscalid Analogue | Acylation of an aniline derivative with a substituted nicotinoyl chloride | researchgate.netgoogle.com |

Stereoselective and Regioselective Transformations

The control of stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly in the preparation of chiral drugs and complex natural products. While specific examples directly employing this compound in catalytic asymmetric reactions are not widely reported, the principles of stereoselective and regioselective acylation are applicable.

Stereoselective Transformations: In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. nih.govmdpi.com A chiral alcohol or amine can be acylated with this compound, and the resulting ester or amide can then undergo diastereoselective reactions, where the chiral picolinoyl group directs the approach of incoming reagents. After the desired transformation, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product. Catalytic enantioselective acylation, often employing chiral catalysts, represents another avenue where picolinoyl chlorides could be utilized to achieve kinetic resolution of racemic alcohols or desymmetrization of meso-diols. rsc.org

Regioselective Transformations: In molecules containing multiple reactive sites, such as polyols or polyamines, achieving regioselective acylation is a significant challenge. The steric and electronic properties of this compound can influence the site of acylation. The methyl group at the 6-position of the pyridine ring can provide steric hindrance, potentially directing the acylation to a less hindered hydroxyl or amino group in a polyfunctional substrate. nih.govijnrd.org Furthermore, the use of specific catalysts or reaction conditions can enhance the regioselectivity of the acylation reaction, allowing for the protection of a single functional group in the presence of others. nih.gov

Multi-Component Reactions Involving the Acyl Chloride Functionality

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. wikipedia.orgorganic-chemistry.org These reactions are highly atom-economical and efficient, making them attractive for the rapid generation of molecular diversity. Acyl chlorides, including this compound, can potentially participate in certain types of MCRs, most notably isocyanide-based MCRs such as the Ugi and Passerini reactions.

In a Ugi-type reaction, an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. nih.govwikipedia.orgorganic-chemistry.org While a carboxylic acid is the typical acidic component, the in-situ generation of an acylating agent from an acyl chloride could potentially drive a similar transformation.

The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.orgorganicreactions.org The electrophilic nature of this compound could allow it to act as the acylating species in a Passerini-type reaction, trapping the intermediate formed from the reaction of the carbonyl compound and the isocyanide. Although specific examples involving this compound in these MCRs are not extensively documented, its reactivity profile suggests its potential for such applications, opening avenues for the synthesis of novel, highly functionalized molecules.

Derivatization and Coordination Chemistry of 6 Methylpyridine 2 Carbonyl Chloride Frameworks

Synthesis of Functionalized Pyridine (B92270) Derivatives

The primary route for the derivatization of 6-methylpyridine-2-carbonyl chloride involves the nucleophilic acyl substitution reaction. This method is widely employed for the synthesis of functionalized pyridine derivatives, particularly dicarboxamides, by reacting the corresponding acyl chloride with aromatic amines. mdpi.com The general procedure commences with the formation of the acid chloride from the corresponding carboxylic acid. For instance, pyridine-2,6-dicarboxylic acid can be converted to pyridine-2,6-dicarbonyl dichloride by treatment with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM). mdpi.comresearchgate.net

Once the acyl chloride is formed, it is typically cooled and reacted with the desired amine in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the HCl byproduct. mdpi.com This condensation reaction is versatile, allowing for the introduction of a wide array of functional groups by simply changing the amine component. The synthesis of a series of symmetrical pyridine-2,6-dicarboxamides has been achieved through this robust condensation reaction with various aromatic amines. mdpi.com This highlights the utility of the acyl chloride precursor in building complex molecular architectures centered on a pyridine core.

Preparation of Ligands from this compound for Coordination Chemistry

The functionalized pyridine derivatives synthesized from this compound are of significant interest as ligands in coordination chemistry. The pyridine nitrogen atom, along with other donor atoms introduced through derivatization, can chelate to metal ions, forming stable complexes.

Conversion to 6-Methylpyridine-2-thiolato Ligands

The direct conversion of a pyridine-2-carbonyl chloride to a pyridine-2-thiolato ligand is not a commonly documented transformation. Acyl chlorides typically react with sulfur nucleophiles like the hydrosulfide (B80085) anion (HS⁻) to yield thioacids (R-COSH) rather than thiolates (R-S⁻). However, a plausible, albeit indirect, synthetic route can be proposed based on established chemical transformations. This would likely involve converting the this compound to an intermediate that is more amenable to the introduction of a thiol group.

A potential pathway could involve the synthesis of 2-chloro-6-methylpyridine (B94459) from the parent carboxylic acid. From this chloro derivative, the thiol can be introduced. A convenient route for the synthesis of the parent 2-mercaptopyridine (B119420) involves the reaction of 2-chloropyridine (B119429) with thiourea (B124793) in ethanol (B145695) and aqueous ammonia. wikipedia.org This method first produces an alkyl isothiourea salt, which is subsequently hydrolyzed to the thiol. libretexts.orgchemistrysteps.comjove.com This thiol exists in tautomeric equilibrium with its corresponding thione form, pyridine-2-thione. wikipedia.org The resulting 6-methylpyridine-2-thiolate can then act as a versatile ligand, capable of binding to metal centers in monodentate, chelating, or various bridging modes. rsc.orgunioviedo.es

Synthesis of N-Acyl-6-methylpyridin-2-yl Containing Ligands

A more direct and widely used application of this compound is in the synthesis of N-acyl-6-methylpyridin-2-yl containing ligands. These are typically prepared via a condensation reaction between the acyl chloride and an appropriate amine, forming a robust amide linkage. This methodology allows for the creation of multidentate ligands by incorporating additional donor sites into the amine fragment.

For example, ligands containing the N-((6-methylpyridin-2-yl)carbamothioyl) moiety have been synthesized. These syntheses proceed by first reacting an appropriate acid chloride with potassium thiocyanate (B1210189) (KSCN) to form an isothiocyanate intermediate. This intermediate is then reacted with 2-amino-6-methylpyridine (B158447) to yield the final thiourea-based ligand. researchgate.netdergipark.org.tr These N-acyl-6-methylpyridin-2-yl thiourea derivatives are effective ligands in coordination chemistry, capable of coordinating to metals through both oxygen and sulfur atoms. researchgate.net Similarly, symmetrical pyridine-2,6-dicarboxamides, synthesized from the corresponding diacyl chloride, serve as excellent chelating ligands for a variety of metal cations, including Cu(II), Co(II), Fe(II), Ni(II), and Pd(II). mdpi.com

Structural Elucidation of Metal Complexes Derived from this compound Precursors

Metal complexes of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (HL) have been synthesized and characterized. researchgate.netsemanticscholar.org The ligand coordinates with Co(II), Ni(II), and Cu(II) to form complexes of the type [ML₂]. researchgate.netsemanticscholar.org Computational studies (DFT) on these complexes have been used to optimize their structures. The calculated bond distances and angles provide insight into the coordination sphere of the metal ions. For instance, the M-O bond distances were found to follow the order Cu-O > Co-O > Ni-O. semanticscholar.org

| Complex | M-O Distance (Å) | M-S Distance (Å) | O-M-S Angle (°) |

|---|---|---|---|

| [NiL₂] | 1.87 | - | ~95 |

| [CoL₂] | 1.88 | - | ~95 |

| [CuL₂] | 1.99 | - | ~90 |

Complexes formed with ligands derived from the closely related pyridine-2,6-dicarboxylic acid also offer valuable structural information. In Fe(III) complexes with pyridine-2,6-dicarboxylate (B1240393), the metal center typically adopts a distorted octahedral geometry, coordinated by two tridentate ligands. researchgate.net The coordination environment around copper(II) in complexes with pyridine-2,6-dicarboxylate can vary, forming 1D, 2D, or 3D metal-organic frameworks depending on the spacer ligands used. rsc.org For example, a tetranuclear copper cluster with distorted square pyramidal geometries has been reported. researchgate.net The structural diversity of these complexes underscores the versatility of pyridine-carboxylate-based ligands in constructing sophisticated coordination architectures.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) / Angles (°) | Reference |

|---|---|---|---|---|

| [Fe(C₇H₃NO₄)₂]⁻ | Triclinic | P-1 | Fe-N, Fe-O coordination | researchgate.net |

| [Cu₄(L1)₄(L2)₄]·2H₂O (L1 = pyridine-2,6-dicarboxylate) | - | - | Penta-coordinated Cu(II), distorted square pyramidal geometry | researchgate.net |

| N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (Ligand) | Monoclinic | P 1 21/c 1 | a=7.2326, b=18.3492, c=9.7724 | researchgate.netdergipark.org.trsemanticscholar.org |

Advanced Spectroscopic and Structural Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For derivatives of 6-Methylpyridine-2-carbonyl chloride, such as amides, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy maps the electronic environment of hydrogen atoms within a molecule. In the case of amide derivatives, the chemical shifts (δ) of the protons on the pyridine (B92270) ring are particularly informative. For instance, in 6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, the protons of the 6-methylpyridine moiety are clearly resolved. The methyl group protons typically appear as a singlet in the upfield region, while the aromatic protons of the pyridine ring exhibit characteristic shifts and coupling patterns in the downfield region, influenced by the nitrogen atom and the amide linkage. nih.govukm.edu.my

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for a 6-Methylpyridine-2-carboxamide Derivative

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Pyridine CH (H3') | 8.31 | Doublet |

| Pyridine CH (H5') | 7.82 | Doublet |

| Pyridine CH (H4') | 7.77 | Triplet |

| Methyl (CH₃) | 2.51 | Singlet |

| Amide NH | 10.08 | Singlet |

| Data corresponds to the 6-methylpyridine moiety in 6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester in DMSO-d₆. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carbonyl group are diagnostic. The carbonyl carbon of the amide group typically resonates significantly downfield, often in the range of 160-170 ppm. The carbons of the pyridine ring appear in the aromatic region (110-160 ppm), with their precise shifts influenced by the positions of the methyl group and the amide substituent. nih.govukm.edu.my

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for a 6-Methylpyridine-2-carboxamide Derivative

| Carbon Assignment | Chemical Shift (δ) ppm |

| Amide Carbonyl (C=O) | 163.4 |

| Pyridine C2' (C-NH) | 150.9 |

| Pyridine C6' (C-CH₃) | 157.0 |

| Pyridine C4' | 139.4 |

| Pyridine C3' | 119.0 |

| Pyridine C5' | 112.5 |

| Methyl (CH₃) | 24.1 |

| Data corresponds to the 6-methylpyridine moiety in 6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester in DMSO-d₆. |

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity between atoms. A COSY spectrum would confirm the coupling between adjacent protons on the pyridine ring, while an HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the assignments made in the 1D spectra. These techniques are invaluable for definitively assigning complex spin systems and ensuring the correct structural determination of novel derivatives. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For derivatives of this compound, such as amides and esters, the FT-IR spectrum is dominated by several key absorptions.

The most prominent band is the carbonyl (C=O) stretch, which is strong and sharp. For amide derivatives, this peak typically appears in the region of 1650-1700 cm⁻¹. ukm.edu.my For ester derivatives, the C=O stretch is found at a higher frequency, generally between 1735-1755 cm⁻¹. spectroscopyonline.com

Another key feature for amides is the N-H stretching vibration, which appears as a medium to strong band around 3330-3360 cm⁻¹. The C-N stretching of the amide and the aromatic C=C and C=N stretching vibrations of the pyridine ring also give rise to characteristic bands in the 1400-1600 cm⁻¹ region. For esters, two distinct and intense C-O stretching bands are observed between 1000 and 1300 cm⁻¹, a pattern often referred to as the "Rule of Three" when combined with the intense C=O stretch. spectroscopyonline.com

Interactive Data Table: Key FT-IR Absorption Bands (cm⁻¹) for 6-Methylpyridine-2-carboxamide Derivatives

| Vibrational Mode | L1 (cm⁻¹) | L2 (cm⁻¹) | L3 (cm⁻¹) | L4 (cm⁻¹) |

| N-H Stretching | 3358 | 3339 | 3345 | 3345 |

| C=O Stretching (Amide) | 1699 | 1708 | 1705 | 1699 |

| C=O Stretching (Ester) | 1742 | 1738 | 1739 | 1742 |

| N-H Bending | 1535 | 1528 | 1525 | 1526 |

| Data corresponds to a series of N-(methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl esters, where L4 is the 6-methylpyridine derivative. ukm.edu.my |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems like the pyridine ring. The absorption maxima (λ_max) and molar absorptivities provide information about the extent of conjugation and the electronic nature of the chromophore.

Pyridine itself exhibits strong absorptions around 250-260 nm. nih.gov For derivatives like 6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, the spectrum shows multiple absorption bands characteristic of the substituted pyridine systems. The electronic transitions are influenced by the presence of the methyl group and the amide linkage, which act as auxochromes, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift).

Interactive Data Table: UV-Vis Absorption Maxima (nm) for a 6-Methylpyridine-2-carboxamide Derivative

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |

| 6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester | 237 | 282 | Methanol |

| These bands are attributed to π→π transitions within the aromatic system.* ukm.edu.mynih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. This is crucial for confirming the identity of newly synthesized derivatives.

For example, in the characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide metal complexes, HRMS was used to confirm the calculated molecular formula by matching it with the experimentally observed mass. The technique can distinguish between compounds with the same nominal mass but different elemental compositions, making it an indispensable tool for structural verification. researchgate.net The fragmentation patterns observed in the mass spectrum can also offer additional structural information about the molecule's connectivity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry and various electronic properties of 6-Methylpyridine-2-carbonyl chloride. researchgate.netnih.gov

These studies reveal the distribution of electron density within the molecule. The molecular electrostatic potential (MEP) map is a key output, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the carbonyl carbon, highlighting it as the primary site for nucleophilic attack. rsc.org The geometry, optimized through DFT, provides precise bond lengths and angles, which are in good agreement with experimental data where available. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are critical in determining the molecule's reactivity and the regioselectivity of its reactions. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, defining its nucleophilic character. For this compound, the HOMO is expected to be primarily located on the electron-rich pyridine ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, indicating its electrophilic character. The LUMO is anticipated to be centered on the carbonyl chloride group, specifically on the antibonding π* orbital of the C=O bond, making the carbonyl carbon highly electrophilic.

The energy gap between the HOMO and LUMO (Egap) is a significant indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and thus more reactive. mdpi.com Analysis of the FMOs predicts that this compound will readily react with nucleophiles at the carbonyl carbon. youtube.com

Quantum Chemical Descriptors and Global Reactivity Parameters

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. researchgate.netrasayanjournal.co.in These parameters provide a quantitative framework for understanding the molecule's stability and reactivity. mdpi.comresearchgate.net The calculations are based on the following equations:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

A high electrophilicity index indicates a strong capacity to act as an electrophile, while chemical hardness is a measure of resistance to change in electron distribution. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of electron cloud. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms at the atomic level. For this compound, this involves mapping the potential energy surface for its reactions, such as nucleophilic acyl substitution. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

This analysis allows for the determination of activation energies, which are crucial for understanding reaction kinetics. Theoretical models can confirm, for instance, a two-step addition-elimination mechanism typical for acyl chlorides. The calculations can also explore the influence of different nucleophiles, solvents, and catalysts on the reaction pathway and rate, providing insights that guide synthetic efforts.

Conformational Analysis and Energy Minimization Studies

The reactivity and physical properties of this compound are influenced by its three-dimensional shape. Conformational analysis involves studying the different spatial arrangements of the atoms that result from rotation around single bonds. The key rotational degree of freedom in this molecule is the bond connecting the carbonyl carbon to the pyridine ring.

Energy minimization studies, performed using computational methods, can identify the most stable conformer(s). rsc.org By rotating the carbonyl chloride group relative to the pyridine ring and calculating the potential energy at each step, a rotational energy profile is generated. This profile reveals the lowest energy (most stable) conformations and the energy barriers required for interconversion between them. rsc.org It is likely that the most stable conformer is planar or nearly planar to maximize conjugation, with the orientation (syn or anti relative to the ring nitrogen) determined by minimizing steric hindrance and optimizing electrostatic interactions. rsc.orgrsc.org

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Principles in 6-Methylpyridine-2-carbonyl Chloride Synthesis

The traditional synthesis of acyl chlorides, including this compound, often relies on hazardous chlorinating agents such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). google.comukm.edu.my These reagents present significant safety and environmental challenges. A primary future objective is to align the synthesis of this compound with the principles of green chemistry, focusing on atom economy and the reduction of hazardous waste.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of this compound makes it a valuable building block, particularly in amidation reactions to form complex molecules. Future research will focus on developing novel catalytic systems to enhance its reactivity and, crucially, its selectivity in these transformations. While many amidation processes require coupling reagents that generate significant byproducts, modern catalytic approaches aim for direct amide bond formation with high atom economy. semanticscholar.orgresearchgate.net

Exploration into transition metal catalysis offers promising avenues. For example, ruthenium(II)-catalyzed C-H amidation of ketones demonstrates the potential for directing reactions to specific sites, a concept that could be applied to reactions involving pyridine (B92270) derivatives. rsc.org Similarly, copper- and iron-based catalysts have shown efficacy in mediating amide bond formation under milder conditions. nih.govrsc.org The use of cheap and abundant catalysts like Fe₃O₄, which can be magnetically recovered and reused for multiple cycles, represents a significant step towards sustainable chemical production. nih.govsemanticscholar.org Research into these and other catalytic systems, such as those based on zirconium or hafnium, could lead to highly efficient and selective methods for utilizing this compound in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

Integration with Flow Chemistry Techniques for Continuous Production

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.commit.edu The synthesis and reactions of acyl chlorides, which can be highly exothermic and involve hazardous reagents, are particularly well-suited for flow chemistry. acs.orgrsc.org The confined environment of a flow reactor enhances heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of thermal runaway. rsc.orgresearchgate.net

Future work will undoubtedly focus on developing continuous-flow processes for both the synthesis of this compound and its subsequent reactions. This approach allows for the in situ generation and immediate consumption of the reactive acyl chloride, avoiding the need to isolate and store this moisture-sensitive intermediate. researchgate.net Studies have already demonstrated the successful continuous-flow synthesis of various acyl chlorides and their use in producing esters, amides, and other carbonyl compounds. acs.orgacs.org Applying this technology to this compound would enable safer, more efficient, and automated production, which is highly desirable for industrial applications. almacgroup.comvirujgroup.com

Expanding Synthetic Scope into Materials Science and Supramolecular Chemistry

The pyridine moiety is a fundamental building block in the field of supramolecular chemistry and materials science due to its excellent coordination properties with metal ions. mdpi.comrsc.org this compound is an ideal precursor for synthesizing more complex pyridyl-based ligands for these applications. The acyl chloride group can be readily converted into amides, esters, and other functional groups, allowing for the construction of elaborate molecular architectures.

Future research will leverage this compound to create novel ligands for metal-organic frameworks (MOFs), coordination polymers, and functional materials. acs.org These materials have potential applications in gas storage, catalysis, and sensing. The design of polypyridyl ligands is crucial for controlling the thermodynamic selectivity for specific metal ions, which is essential for creating functional sensors or separation agents. rsc.orgresearchgate.net By reacting this compound with various amines and alcohols containing other coordinating groups, researchers can develop a library of ligands with tailored electronic and steric properties, paving the way for new supramolecular assemblies and advanced materials. mdpi.comacs.org

Advanced Spectroscopic and Computational Integration for Real-time Reaction Monitoring

To optimize complex chemical transformations, particularly in a continuous-flow setting, real-time monitoring and analysis are indispensable. The integration of advanced spectroscopic techniques with computational modeling represents a frontier in process analytical technology (PAT). nih.gov For reactions involving this compound, this integration can provide unprecedented insight into reaction kinetics, intermediate formation, and product yield.

Future methodologies will incorporate in-line spectroscopic tools, such as Near-Infrared (NIR) or Raman spectroscopy, directly into the reaction stream. nih.gov Combined with chemometric methods like principal component analysis, this allows for the continuous, non-invasive monitoring of reactant and product concentrations. nih.gov This data can be used to build and refine computational models that predict reaction outcomes under various conditions. rsc.org Such an approach enables rapid optimization and robust control over the synthesis and subsequent reactions of this compound, ensuring high efficiency and safety. This synergy between real-time analytics and predictive modeling is crucial for the development of sophisticated and reliable chemical processes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-methylpyridine-2-carbonyl chloride from its precursor carboxylic acid?

- Methodological Answer : The compound is typically synthesized via chlorination of 6-methylpyridine-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). For example, describes chlorination of a pyridine derivative with POCl₃ under reflux conditions (90°C, 2 hours) to yield chloro-substituted products . A similar approach can be adapted by reacting 6-methylpyridine-2-carboxylic acid with excess POCl₃ in anhydrous dichloromethane, followed by distillation to isolate the acyl chloride. Purity can be verified via GC-MS or NMR.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for the methyl group (δ ~2.5 ppm in ¹H NMR) and carbonyl carbon (δ ~165-170 ppm in ¹³C NMR).

- IR Spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ and C-Cl stretch around 550–850 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 155.5 (C₇H₆ClNO⁺).

- Titration : Reactivity with amines (e.g., aniline) to form amides, confirming functional group activity .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Stability studies (e.g., TGA/DSC) show decomposition above 150°C. Storage recommendations:

- Anhydrous Environment : Use sealed containers with desiccants (e.g., molecular sieves).

- Low Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Inert Atmosphere : Argon or nitrogen gas minimizes oxidation. highlights similar precautions for structurally related pyridinecarbonyl chlorides .

Q. How does steric hindrance from the methyl group affect reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The methyl group at the 6-position increases steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies using pseudo-first-order conditions (excess nucleophile in THF at 25°C) reveal rate constants 30–50% lower compared to unsubstituted pyridine-2-carbonyl chloride. Computational modeling (DFT) can further analyze transition-state geometries .

Q. What strategies mitigate side reactions (e.g., hydrolysis) during amide bond formation with this reagent?

- Methodological Answer :

- Slow Addition : Gradually introduce the acyl chloride to the nucleophile to control exothermicity.

- Scavengers : Add molecular sieves or drying agents to absorb generated HCl.

- Low-Temperature Reactions : Conduct syntheses at 0–5°C in anhydrous solvents (e.g., DCM or THF). demonstrates successful acetamide synthesis using analogous conditions .

Q. Can this compound act as a directing group in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The carbonyl chloride moiety can coordinate to transition metals (e.g., Pd or Ni), enabling Suzuki-Miyaura or Kumada couplings. For example, coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl ketones. describes similar pyridine-based intermediates in heterocycle synthesis .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for derivatives: How to resolve conflicting data?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. Reproduce synthesis using standardized protocols (e.g., ’s POCl₃ method ), then characterize via DSC and X-ray crystallography. Cross-validate with independent labs using identical batches.

Applications in Complex Synthesis

Q. How is this compound utilized in synthesizing pharmacologically active compounds?

- Methodological Answer : It serves as a key intermediate for:

- Sulfonamide Drugs : React with sulfonamide precursors to form antimicrobial agents (e.g., ’s sulfonyl chloride derivatives ).

- Heterocyclic Scaffolds : Couple with amino-pyridines to generate kinase inhibitors (e.g., ’s oxazolo-pyridine carboxylic acids ).

- Prodrugs : Convert to ester prodrugs via alcoholysis, enhancing bioavailability.

Method Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.